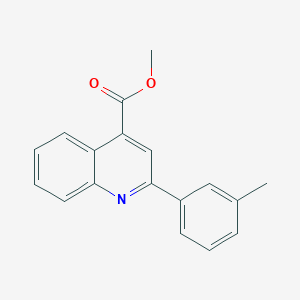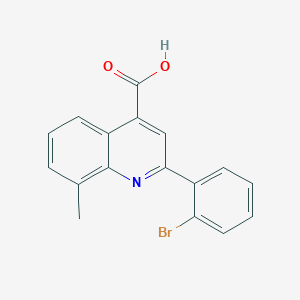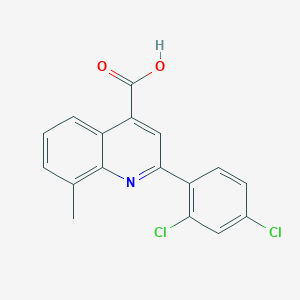![molecular formula C15H18N2O4S B4266404 6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B4266404.png)
6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid
Overview
Description
6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexene ring, a thienyl group, and a hydrazino carbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps:
Formation of the Thienyl Carbonyl Intermediate: The initial step involves the acylation of 5-ethylthiophene to form the 5-ethyl-3-thienyl carbonyl compound. This can be achieved using reagents such as acyl chlorides or anhydrides in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrazino Carbonyl Formation: The thienyl carbonyl intermediate is then reacted with hydrazine to form the hydrazino carbonyl derivative. This reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions.
Cyclohexene Carboxylic Acid Formation: The final step involves the reaction of the hydrazino carbonyl derivative with cyclohexene-1-carboxylic acid. This step may require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in substitution reactions, especially at the hydrazino carbonyl moiety, where nucleophiles can replace the hydrazine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising scaffold for the design of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, its incorporation into polymers or coatings could enhance their performance in terms of durability, flexibility, or resistance to environmental factors.
Mechanism of Action
The mechanism by which 6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazino carbonyl moiety could form covalent bonds with active site residues, while the thienyl group could engage in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 6-({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid
- 6-({2-[(5-ethyl-2-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid
- 6-({2-[(5-ethyl-3-furyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid
Uniqueness
The uniqueness of 6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid lies in its specific combination of functional groups and structural features. The presence of the 5-ethyl-3-thienyl group distinguishes it from similar compounds, potentially leading to different reactivity and biological activity profiles. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-[[(5-ethylthiophene-3-carbonyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-2-10-7-9(8-22-10)13(18)16-17-14(19)11-5-3-4-6-12(11)15(20)21/h3-4,7-8,11-12H,2,5-6H2,1H3,(H,16,18)(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPLGZUNFZZVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NNC(=O)C2CC=CCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl 5-(aminocarbonyl)-4-methyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4266322.png)
![3,5-BIS(DIFLUOROMETHYL)-1-[4-(PROPAN-2-YL)BENZOYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL](/img/structure/B4266325.png)


![(3-chloro-6-fluoro-1-benzothiophen-2-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4266346.png)
![5-(difluoromethyl)-1-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266358.png)
METHANONE](/img/structure/B4266365.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4266372.png)
![propyl 2-[(4-methoxybenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B4266378.png)



![4-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4266400.png)
![3-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4266420.png)
